1,2-Benzenediamine-15N2
Overview
Description
1,2-Benzenediamine-15N2, also known as o-phenylenediamine-15N2, is a chemical compound that has two nitrogen atoms in the benzene ring . It serves as both a catalyst and an inhibitor in biochemical reactions, offering insights into reaction dynamics . Environmental chemists use it to track nitrogen-containing pollutants in soil and water .
Synthesis Analysis
The synthesis of this compound involves the transamination of N, N-dimethyl enaminones with (S)-quininamine . The 1,2-benzenediamine-type catalysts were prepared in 3 steps from (S)-quininamine and ortho-fluoronitrobenzene derivatives .Molecular Structure Analysis
The molecular formula of this compound is C6H8N2 . The 3D structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
This compound has been used in the synthesis of novel chiral H-bond donor bifunctional organocatalysts . Its organocatalytic activity was evaluated in the Michael addition of acetylacetone to trans-β-nitrostyrene .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found in the NIST/TRC Web Thermo Tables . These include data on triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, enthalpy of vaporization or sublimation, heat capacity at saturation pressure, heat capacity at constant pressure, enthalpy, and entropy .Scientific Research Applications
Electrophoretic Separation and Analysis
Lin and Chen (2000) explored the migration behavior and separation of benzenediamines through capillary zone electrophoresis, revealing optimal conditions for the separation of these compounds based on their charge-to-mass ratios and pKa values, providing a method for analyzing such compounds in various matrices (Lin & Chen, 2000).
Synthesis and Chemical Properties
Phenylenediamines, including 1,2-benzenediamine, have been widely used in the synthesis of polymers, dyes, and rubber and plastic antioxidants due to their difunctional nature. Their ability to undergo typical amine reactions makes them valuable in the manufacture of polyurethanes and polyamides with exceptional tensile strength (Layer, 2000).
Molecular Electronics
Kiguchi et al. (2010) investigated the effects of anchoring group positions on the formation and electric conductance of single molecule junctions for benzenedithiol and benzenediamine. This research provides insights into how molecular structure affects electronic properties, which is critical for the development of molecular electronics (Kiguchi et al., 2010).
Environmental Remediation
Matlock, Howerton, and Atwood (2002) demonstrated the application of a derivative of benzenediamine in the chemical precipitation of lead from wastewater at a lead battery recycling site. This study highlights the potential of benzenediamines in environmental cleanup efforts, especially in removing heavy metals from contaminated water sources (Matlock, Howerton, & Atwood, 2002).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
1,2-Benzenediamine-15N2 serves as both a catalyst and an inhibitor in biochemical reactions . It offers insights into reaction dynamics and is used by environmental chemists to track nitrogen-containing pollutants in soil and water .
Mode of Action
The compound interacts with its targets by serving as a catalyst, accelerating the rate of biochemical reactions. As an inhibitor, it can slow down or even halt certain biochemical reactions . The resulting changes depend on the specific reactions and targets involved.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical reactions it catalyzes or inhibits . For instance, as a catalyst, it could facilitate reactions leading to the synthesis or breakdown of various biomolecules. As an inhibitor, it could prevent certain reactions from occurring, potentially leading to changes in cellular function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For example, the presence of oxygen or oxidants can lead to the formation of brown-colored oxidation products, particularly in light . Additionally, the oxidizability of the compound increases with increasing pH value as a result of deprotonation of the amino groups .
Biochemical Analysis
Biochemical Properties
1,2-Benzenediamine-15N2 interacts with a variety of enzymes, proteins, and other biomolecules. It serves as both a catalyst and an inhibitor in biochemical reactions, offering insights into reaction dynamics . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to participate in binding interactions with biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be influenced by these interactions.
Properties
IUPAC Name |
benzene-1,2-di(15N2)amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i7+1,8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOCULIXLDCMW-BFGUONQLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[15NH2])[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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